molecular formula C20H21F3N2O3S B4575225 2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE

2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE

Cat. No.: B4575225
M. Wt: 426.5 g/mol
InChI Key: DDFCFUGQMDPRSC-UHFFFAOYSA-N
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Description

2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a piperazine ring, which is further connected to a trifluoromethyl-substituted phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-[(4-methylphenyl)sulfonyl]piperazine. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale synthesis of this compound.

Chemical Reactions Analysis

2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. This modulation can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar compounds include those with sulfonyl and piperazine groups, such as:

  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Compared to these compounds, 2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-15-5-7-18(8-6-15)29(27,28)14-19(26)25-11-9-24(10-12-25)17-4-2-3-16(13-17)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFCFUGQMDPRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE
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2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE
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2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE
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2-[(4-METHYLPHENYL)SULFONYL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE

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